molecular formula C6H4INO3 B175931 2-Iodo-5-nitrophenol CAS No. 197243-46-2

2-Iodo-5-nitrophenol

Cat. No. B175931
CAS RN: 197243-46-2
M. Wt: 265.01 g/mol
InChI Key: KUACYTMKOLNBNK-UHFFFAOYSA-N
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Description

“2-Iodo-5-nitrophenol” is an organic compound with the molecular formula C6H4INO3 . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of 2-Iodo-5-nitrophenol can be achieved through various methods. One such method involves the nucleophilic substitution reaction of benzoxazole derivatives at the 5 position . Another method involves the nitration of alkanes, which is successful only when conducted at high temperatures in the vapor phase .


Molecular Structure Analysis

The molecular structure of 2-Iodo-5-nitrophenol consists of a benzene ring bearing both a hydroxyl group and a nitro group on two different ring carbon atoms . The molecular weight of this compound is 265.01 .


Physical And Chemical Properties Analysis

2-Iodo-5-nitrophenol has a predicted boiling point of 278.9±30.0 °C and a predicted density of 2.176±0.06 g/cm3 . It should be stored in a dry room at ambient temperature . The pKa value is predicted to be 6.74±0.19 .

Scientific Research Applications

Photocatalytic Degradation

2-Iodo-5-nitrophenol: is used in studies involving the photocatalytic degradation of nitrophenols, which are significant threats to ecosystems and human health . The compound serves as a model for understanding the degradation pathways and efficiency of photocatalysts like TiO2-biopolymer-ligand-metal complexes.

Catalysis in Organic Synthesis

In organic synthesis, 2-Iodo-5-nitrophenol is a precursor for various catalytic processes. It is particularly useful in the iodination of aromatic compounds, which is a critical step in synthesizing pharmaceuticals and bioactive materials .

Environmental Remediation

This compound plays a role in environmental science, particularly in the remediation of contaminated sites. Research into the behavior of nitrophenols in the environment can lead to better cleanup strategies and safer disposal methods .

Material Science

2-Iodo-5-nitrophenol: is utilized in material science research to understand the properties of novel materials. Its molecular structure can influence the design of new compounds with specific characteristics for industrial applications .

Analytical Chemistry Methods

In analytical chemistry, 2-Iodo-5-nitrophenol is often a subject in the development of new analytical methods. Its properties make it an ideal candidate for testing the efficacy of chromatographic or spectroscopic techniques .

Medicinal Chemistry

The compound is also studied in medicinal chemistry for its potential use in drug synthesis. Its structure can be modified to create new pharmaceuticals, and understanding its reactivity is crucial for developing new therapeutic agents .

Safety and Hazards

2-Iodo-5-nitrophenol is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 2-Iodo-5-nitrophenol are not mentioned in the search results, it is worth noting that nitrophenols are important compounds in various fields of research, including drug development, environmental studies, and biochemistry . Therefore, future research could potentially explore these areas further.

properties

IUPAC Name

2-iodo-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4INO3/c7-5-2-1-4(8(10)11)3-6(5)9/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUACYTMKOLNBNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40595465
Record name 2-Iodo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-5-nitrophenol

CAS RN

197243-46-2
Record name 2-Iodo-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40595465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add, dropwise, a solution of 20.7 g (300 mmol) of sodium nitrite (NaNO2) in 100 mL of water to a solution of 30.81 g (200 mmol) of 2-amino-5-nitrophenol in a mixture of 500 mL of sulphuric acid at 30 wt. % and 500 mL of DMSO cooled to 5° C., maintaining the temperature at 5° C. After 30 min at 5° C., add dropwise a solution of 90 g (600 mmol) of sodium iodide in 100 mL of water, then bring the reaction mixture up to RT. After stirring for 2 h, distribute the reaction mixture in 2 L of a mixture of ether/aqueous solution at 10 wt. % of sodium bisulphite 1:1. Extract the aqueous phase again with 200 mL of ether, combine the organic phases and wash with 3×1 L of water, then dry over Na2SO4. After concentration under reduced pressure, purify the residue obtained by silica gel column chromatography, eluting with a cyclohexane/EtOAc gradient from 0 to 10% of EtOAc. After concentration under reduced pressure, we obtain 39.8 g of 2-iodo-5-nitrophenol in the form of a brown solid.
Quantity
20.7 g
Type
reactant
Reaction Step One
Quantity
30.81 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
mixture
Quantity
2 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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